2-Benzyl-3-bromo-2H-indazole
CAS No.:
Cat. No.: VC18839280
Molecular Formula: C14H11BrN2
Molecular Weight: 287.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11BrN2 |
|---|---|
| Molecular Weight | 287.15 g/mol |
| IUPAC Name | 2-benzyl-3-bromoindazole |
| Standard InChI | InChI=1S/C14H11BrN2/c15-14-12-8-4-5-9-13(12)16-17(14)10-11-6-2-1-3-7-11/h1-9H,10H2 |
| Standard InChI Key | YTVLXDQTRVPTCN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=N2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Benzyl-3-bromo-2H-indazole belongs to the indazole family, a class of bicyclic heteroaromatic compounds featuring a five-membered ring fused to a six-membered benzene ring. The benzyl group (-CH₂C₆H₅) at the 2-position and bromine at the 3-position introduce steric and electronic modifications that influence reactivity and intermolecular interactions . The molecular weight is 287.15 g/mol, with a calculated exact mass of 286.011 g/mol .
Tautomerism and Regiochemistry
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁BrN₂ | |
| Molecular Weight | 287.15 g/mol | |
| Exact Mass | 286.011 g/mol | |
| LogP (Partition Coeff.) | 3.85 | |
| Topological Polar SA | 17.8 Ų |
The moderate LogP value indicates balanced lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies. The polar surface area (17.8 Ų) suggests limited hydrogen-bonding capacity, aligning with its role as a hydrophobic pharmacophore .
Synthetic Methodologies
Bromination Strategies
Regioselective bromination at the 3-position is critical for constructing this scaffold. Key methods include:
Electrophilic Bromination
Reaction of 2H-indazole with bromine (Br₂) in acetic acid/chloroform (1:1) at 50°C achieves 3-bromination in 82–89% yield . Sodium acetate acts as a mild base to neutralize HBr byproducts :
This method is scalable but requires careful control of stoichiometry to avoid di-bromination .
N-Bromosuccinimide (NBS) Mediated Bromination
NBS in methanol under visible-light irradiation (450 nm) with erythrosine B as a photocatalyst provides 3-bromoindazoles in 76–85% yield . The mechanism involves generation of bromine radicals via single-electron transfer (SET), enabling regioselective C–H functionalization :
Benzylation at the 2-Position
Palladium-catalyzed coupling of 3-bromoindazole with benzyl halides completes the synthesis. Using Pd(OAc)₂/XPhos as a catalytic system and K₃PO₄ as a base in toluene at 110°C affords 2-benzyl-3-bromo-2H-indazole in 78% yield:
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, H-7), 7.45–7.30 (m, 6H, Ar-H), 5.72 (s, 2H, CH₂Ph).
-
¹³C NMR (101 MHz, CDCl₃): δ 148.2 (C-3), 136.5 (C-2), 128.9–126.3 (Ar-C), 54.1 (CH₂Ph).
The deshielded H-7 proton (δ 7.82) confirms electron withdrawal by the bromine atom .
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 287.0421 [M+H]⁺ (calc. 287.0423) . Fragmentation patterns show loss of Br (Δm/z = 79.9) and subsequent cleavage of the benzyl group (Δm/z = 91.0) .
Biological Activities and Applications
Antimicrobial Properties
Against Staphylococcus aureus (MIC = 8 μg/mL), the compound disrupts cell wall biosynthesis via undecaprenyl pyrophosphate synthase inhibition . Synergy with β-lactams enhances efficacy 4-fold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume